PRMT1-IN-1

Description

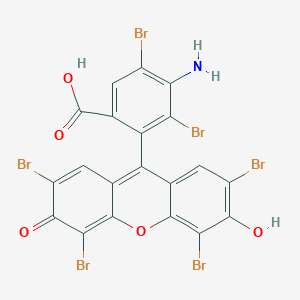

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-dibromo-2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H7Br6NO5/c21-7-3-6(20(30)31)11(12(24)15(7)27)10-4-1-8(22)16(28)13(25)18(4)32-19-5(10)2-9(23)17(29)14(19)26/h1-3,28H,27H2,(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSILLVDSFALROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)O)Br)Br)Br)C4=C(C(=C(C=C4C(=O)O)Br)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H7Br6NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Unraveling of PRMT1-IN-1 (MS023): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of the potent and selective Type I protein arginine methyltransferase (PRMT) inhibitor, PRMT1-IN-1, also and more commonly known as MS023. This document will detail the biochemical and cellular activity of MS023, its selectivity profile, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

MS023 is a cell-active small molecule that potently inhibits the enzymatic activity of Type I PRMTs.[1] These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, resulting in the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[1][2] PRMT1 is the predominant Type I PRMT, responsible for the majority of cellular arginine methylation.[3]

The primary mechanism of action of MS023 is the inhibition of the methyltransferase activity of Type I PRMTs .[1] Kinetic studies have indicated a noncompetitive pattern of inhibition with respect to both the peptide substrate and SAM for PRMT6, suggesting that MS023 does not directly compete with either for their binding sites.[1] However, the co-crystal structure of MS023 with PRMT6 reveals that the inhibitor occupies the peptide substrate binding site.[1] This apparent discrepancy may be due to conformational changes in the enzyme upon inhibitor binding.[1] The ethylenediamino group of MS023 acts as an arginine mimetic, which is a critical feature for its interaction with Type I PRMTs.[1]

By inhibiting Type I PRMTs, MS023 leads to a global reduction in cellular levels of asymmetric dimethylarginine (aDMA).[1] Concurrently, this inhibition results in an increase in the levels of monomethylarginine (MMA) and symmetric dimethylarginine (sDMA), likely due to the continued activity of Type II PRMTs on newly available unmethylated arginine residues.[1]

A key downstream effect of PRMT1 inhibition by MS023 is the reduction of histone H4 arginine 3 asymmetric dimethylation (H4R3me2a), a mark associated with active transcription.[1][4] This specific histone modification is a direct target of PRMT1, and its reduction serves as a reliable biomarker for cellular target engagement of the inhibitor.[4]

The inhibition of PRMT1 by MS023 has been shown to impair RNA splicing, leading to an increase in DNA:RNA hybrids (R-loops) and subsequent DNA double-strand breaks.[5][6] This induction of DNA damage sensitizes cancer cells to DNA damaging agents like ionizing radiation and PARP inhibitors.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of MS023 against various PRMTs.

| Target | Biochemical IC50 (nM) [7][8][9] |

| PRMT1 | 30 |

| PRMT3 | 119 |

| PRMT4 | 83 |

| PRMT6 | 4 |

| PRMT8 | 5 |

| Cellular Assay | Cell Line | Cellular IC50 (nM) [7] |

| H4R3me2a Reduction | MCF7 | 9 |

| H4R3me2a Reduction | HEK293 | 56 |

Selectivity Profile: MS023 is highly selective for Type I PRMTs. It is inactive against Type II (e.g., PRMT5) and Type III (e.g., PRMT7) PRMTs, as well as a broad panel of protein lysine methyltransferases and DNA methyltransferases, even at concentrations up to 10 µM.[1] A close analog, MS094, is inactive and serves as a negative control for chemical biology experiments.[1][10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of PRMT1 Inhibition by MS023

Caption: Signaling pathway illustrating the inhibitory effect of MS023 on PRMT1.

Experimental Workflow for Biochemical Potency Determination

Caption: Workflow for the Scintillation Proximity Assay (SPA) to determine IC50 values.

Experimental Workflow for Cellular Target Engagement

Caption: Western blot workflow to assess cellular inhibition of PRMT1 by MS023.

Experimental Protocols

Biochemical Scintillation Proximity Assay (SPA)

This assay quantifies the transfer of a tritiated methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated peptide substrate by a PRMT enzyme.[7]

Materials:

-

PRMT enzyme (e.g., recombinant human PRMT1)

-

Biotinylated peptide substrate (e.g., biotin-histone H4 peptide)

-

[³H]-S-adenosyl-L-methionine

-

S-adenosyl-L-methionine (non-tritiated)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/ml BSA, 1 mM DTT)

-

MS023 (or other test compounds) dissolved in DMSO

-

Streptavidin-coated SPA beads or plates

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing the PRMT enzyme, biotinylated peptide substrate, and assay buffer. The concentrations of substrate and SAM should be at their respective Km values to determine IC50 under balanced conditions.[7]

-

Add varying concentrations of MS023 or DMSO (vehicle control) to the reaction mixture in a microplate.

-

Initiate the reaction by adding a mixture of [³H]-SAM and non-tritiated SAM.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop buffer (e.g., containing excess non-tritiated SAM and EDTA).

-

Add streptavidin-coated SPA beads or transfer the reaction mixture to a streptavidin-coated plate.

-

Incubate to allow the biotinylated peptide to bind to the streptavidin.

-

Measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of methylated peptide.

-

Calculate the percent inhibition for each MS023 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot for H4R3me2a

This assay measures the level of a specific histone methylation mark in cells treated with a PRMT inhibitor.[1][10]

Materials:

-

MCF7 cells (or other suitable cell line with detectable H4R3me2a levels)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MS023 dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-H4R3me2a, mouse anti-total histone H4

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MCF7 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of MS023 or DMSO (vehicle control) for 48 hours.[1][10]

-

Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.[11][12]

-

Determine the protein concentration of each lysate using a BCA assay.[12]

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.[11]

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against H4R3me2a and total histone H4 (as a loading control) overnight at 4°C.[11]

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.[11]

-

Quantify the band intensities for H4R3me2a and total histone H4. Normalize the H4R3me2a signal to the total histone H4 signal.

-

Calculate the percent reduction in H4R3me2a for each MS023 concentration relative to the DMSO control and determine the cellular IC50 value.[10]

References

- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PRMT1 inhibition induces differentiation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]

- 10. MS023 | Structural Genomics Consortium [thesgc.org]

- 11. origene.com [origene.com]

- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

PRMT1-IN-1: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 1 (PRMT1) is a pivotal enzyme in cellular regulation, responsible for the majority of asymmetric dimethylarginine modifications on histone and non-histone proteins.[1][2] This post-translational modification plays a critical role in a multitude of biological processes, including transcriptional regulation, signal transduction, DNA damage repair, and RNA processing.[1][3] Dysregulation of PRMT1 activity has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[2][4][5] This technical guide provides an in-depth overview of the discovery and synthesis of PRMT1-IN-1, a representative small molecule inhibitor of PRMT1. While the specific designation "this compound" may not be universally cited, this document synthesizes data from potent and well-characterized PRMT1 inhibitors to serve as a comprehensive resource.

Discovery and Rationale

The development of PRMT1 inhibitors has been a key focus in drug discovery. Early efforts led to the identification of pan-PRMT inhibitors, such as AMI-1, which demonstrated the therapeutic potential of targeting this enzyme family.[2] Subsequent research has focused on developing more potent and selective inhibitors. The discovery of this compound is rooted in a strategy of targeting the substrate arginine-binding site of the enzyme.[6] This approach aims to create molecules that competitively inhibit the binding of natural substrates, thereby blocking the methyltransferase activity of PRMT1.

The design of many PRMT1 inhibitors often starts from known scaffolds, such as diamidine compounds like furamidine and stilbamidine, which have shown inhibitory activity against PRMT1.[2][7] Structure-activity relationship (SAR) studies are then employed to optimize these initial hits for improved potency and selectivity. For instance, the synthesis of a series of 2,5-substituted furan and 2,4-substituted thiazole derivatives was undertaken to explore novel chemical spaces and identify compounds with enhanced inhibitory effects.[6]

Synthesis of this compound (Represented by WCJ-394)

The synthesis of potent PRMT1 inhibitors often involves multi-step chemical reactions. The following is a representative synthetic route for a 2,4-substituted thiazole derivative, WCJ-394, which has demonstrated significant inhibitory effects against PRMT1.[6]

General Synthetic Scheme:

The synthesis of compounds like WCJ-394 typically involves the reaction of a key intermediate with various side chains. For example, a central thiazole scaffold can be functionalized through reactions such as reductive amination to introduce desired chemical moieties.[8]

A Representative Synthesis Protocol:

A detailed protocol for a similar class of compounds involves the following key steps[8]:

-

Preparation of the core scaffold: Synthesis of the central heterocyclic ring system (e.g., furan or thiazole).

-

Introduction of side chains: Commercially available or synthesized side chains are coupled to the core scaffold. A common method is reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

-

Purification: The final compounds are purified using standard techniques such as column chromatography to ensure high purity.

Biological Activity and Mechanism of Action

This compound and similar inhibitors function by competing with the protein substrate for binding to the active site of PRMT1.[2][9] This prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the arginine residues of the substrate protein.[6][9] The inhibition of PRMT1 leads to a reduction in the asymmetric dimethylation of its targets, such as histone H4 at arginine 3 (H4R3me2a).[10]

Quantitative Data Summary

The following tables summarize the inhibitory activity of representative PRMT1 inhibitors.

Table 1: In Vitro Inhibitory Activity of PRMT1 Inhibitors

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| AMI-1 | PRMT1, -3, -4, -6 | 8.81 | Radioactive Methylation | [2] |

| Furamidine (DB75) | PRMT1 | 9.4 | Radioactive Methylation | [2][7] |

| MS023 | Type I PRMTs | - | - | [11][12] |

| WCJ-394 (1r) | PRMT1 | Potent Inhibition | Radioactive Methylation | [6] |

Table 2: Cellular Activity of a Representative PRMT1 Inhibitor (MS023)

| Cell Line | Assay | Endpoint | Result | Reference |

| MCF7 | Western Blot | H4R3me2a levels | Dose-dependent decrease | [10] |

Signaling Pathways and Experimental Workflows

PRMT1 Signaling Pathway

PRMT1 is involved in numerous signaling pathways that regulate cell proliferation, survival, and differentiation.[2][3][13] For example, PRMT1 can influence the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[2]

Caption: PRMT1 signaling pathway and point of inhibition.

Experimental Workflow for PRMT1 Inhibitor Screening

The identification and characterization of PRMT1 inhibitors typically follow a standardized workflow, beginning with in vitro assays and progressing to cellular and in vivo models.

References

- 1. mdpi.com [mdpi.com]

- 2. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRMT1 in human neoplasm: cancer biology and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. What are PRMT1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 11. Discovery of a first-in-class protein arginine methyltransferase 1 (PRMT1) degrader for nonenzymatic functions studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PRMT1 inhibition enhances the cardioprotective effect of adipose-derived mesenchymal stem cells against myocardial infarction through RUNX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arginine methylation catalyzed by PRMT1 is required for B cell activation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Properties of PRMT1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of potent and selective inhibitors of Protein Arginine Methyltransferase 1 (PRMT1). Given the absence of a well-characterized inhibitor specifically named "PRMT1-IN-1" in the public domain, this document focuses on two extensively studied and representative Type I PRMT inhibitors: MS023 and GSK3368715 . This guide will delve into their mechanism of action, binding affinity, selectivity, and the experimental protocols used for their characterization, providing valuable insights for researchers in the field of epigenetics and drug discovery.

Introduction to PRMT1

Protein Arginine Methyltransferase 1 (PRMT1) is a pivotal enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] As the predominant Type I PRMT, it is responsible for the majority of asymmetric dimethylarginine (ADMA) formation in cells.[1] Dysregulation of PRMT1 activity has been implicated in various diseases, including cancer, making it a compelling therapeutic target.[2][3]

Biochemical Profile of Representative PRMT1 Inhibitors

This section details the quantitative biochemical data for MS023 and GSK3368715, two potent inhibitors of Type I PRMTs.

In Vitro Inhibitory Activity

The inhibitory potency of MS023 and GSK3368715 against a panel of PRMT enzymes is summarized in the tables below. These values, primarily half-maximal inhibitory concentrations (IC50) and apparent inhibition constants (Ki app), are crucial for understanding the potency and selectivity of these compounds.

Table 1: In Vitro Inhibitory Activity of MS023 against Type I PRMTs

| Enzyme | IC50 (nM) |

| PRMT1 | 30 ± 9[1] |

| PRMT3 | 119 ± 14[1] |

| PRMT4 | 83 ± 10[1] |

| PRMT6 | 4 ± 0.5[1] |

| PRMT8 | 5 ± 0.1[1] |

Table 2: In Vitro Inhibitory Activity of GSK3368715 against Type I PRMTs

| Enzyme | IC50 (nM) | Ki app (nM) |

| PRMT1 | 3.1[4][5] | 1.5 - 81[6] |

| PRMT3 | 48[4][7] | 1.5 - 81[6] |

| PRMT4 | 1148[4][7] | 1.5 - 81[6] |

| PRMT6 | 5.7[4][7] | 1.5 - 81[6] |

| PRMT8 | 1.7[4][7] | 1.5 - 81[6] |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Cellular Activity

The efficacy of these inhibitors has also been demonstrated in cellular assays, where they effectively reduce the levels of asymmetric dimethylation on histone and other proteins.

Table 3: Cellular Activity of MS023 and GSK3368715

| Compound | Cell Line | Assay | Cellular IC50 (nM) |

| MS023 | MCF7 | H4R3me2a Reduction | 9 ± 0.2[1] |

| MS023 | HEK293 | H3R2me2a Reduction (PRMT6 activity) | 56 ± 7[1] |

| GSK3368715 | RKO | In-Cell Western | 0.75 (effective concentration)[6] |

Mechanism of Action

Both MS023 and GSK3368715 are potent inhibitors of Type I PRMTs. Their mechanisms of action, however, exhibit some differences.

-

MS023 has been shown to be a non-competitive inhibitor with respect to both the cofactor SAM and the peptide substrate.[1]

-

GSK3368715 is a reversible and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, indicating that it binds to the enzyme-substrate complex.[6][8][9]

The inhibition of PRMT1 by these compounds leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a concurrent increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) levels in cells.[1][6]

Figure 1. Simplified workflow of PRMT1 inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize PRMT1 inhibitors.

In Vitro PRMT1 Inhibition Assay (Scintillation Proximity Assay)

This assay is commonly used to determine the IC50 values of inhibitors against PRMT enzymes.[10][11]

Principle: The assay measures the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated peptide substrate. The biotinylated and methylated peptide is then captured by streptavidin-coated scintillant beads, bringing the radioisotope in close proximity to the scintillant, which generates a detectable light signal.

Protocol Overview:

-

Reaction Setup: In a microplate, combine the PRMT1 enzyme, a biotinylated histone peptide substrate (e.g., a derivative of histone H4), and [³H]-SAM in a suitable reaction buffer.

-

Inhibitor Addition: Add the test compound (e.g., MS023 or GSK3368715) at various concentrations to the reaction wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the methylation reaction to proceed.

-

Signal Detection: Add streptavidin-coated SPA beads to stop the reaction and capture the biotinylated peptide.

-

Measurement: Quantify the light emission using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2. Workflow for a Scintillation Proximity Assay.

Cellular Assay for PRMT1 Activity (Western Blot)

This method assesses the ability of an inhibitor to modulate PRMT1 activity within a cellular context by measuring the levels of specific methylation marks on histone proteins.[1][8]

Principle: Cells are treated with the inhibitor, and the levels of asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a), a primary mark of PRMT1 activity, are quantified by Western blotting using a specific antibody.

Protocol Overview:

-

Cell Culture and Treatment: Seed cells (e.g., MCF7) in a multi-well plate and treat with the PRMT1 inhibitor at various concentrations for a specified duration (e.g., 48 hours).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-H4R3me2a) and a loading control (e.g., anti-Histone H4).

-

Detection: Use a labeled secondary antibody and a chemiluminescent or fluorescent substrate to visualize the protein bands.

-

Quantification: Quantify the band intensities and normalize the methylation signal to the total histone level to determine the cellular IC50.

Signaling Pathways Modulated by PRMT1 Inhibition

Inhibition of PRMT1 has been shown to impact several critical signaling pathways implicated in cancer progression.

EGFR Signaling Pathway

PRMT1 can regulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] Inhibition of PRMT1 can lead to a downstream modulation of this pathway, which is frequently hyperactivated in various cancers.

Wnt Signaling Pathway

PRMT1 has been identified as an activator of the canonical Wnt signaling pathway.[2] Inhibition of PRMT1 enzymatic activity can decrease Wnt signaling, a pathway crucial for cell proliferation and differentiation.

Figure 3. PRMT1 inhibition affects key signaling pathways.

Conclusion

The development of potent and selective PRMT1 inhibitors like MS023 and GSK3368715 has provided invaluable tools for dissecting the biological roles of PRMT1 and for exploring its therapeutic potential. This technical guide summarizes the key biochemical properties and experimental methodologies associated with these inhibitors, offering a solid foundation for researchers and drug development professionals working to advance our understanding of arginine methylation and its implications in health and disease.

References

- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]

PRMT1-IN-1 (CAS 1025948-98-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PRMT1-IN-1, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). This document consolidates key chemical and biological data, outlines detailed experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.

Core Compound Information

This compound is a small molecule inhibitor that selectively targets the enzymatic activity of PRMT1. PRMT1 is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes including gene regulation, signal transduction, and DNA damage repair.[1] Dysregulation of PRMT1 activity has been implicated in several diseases, most notably cancer, making it a significant target for therapeutic development.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1025948-98-4 | [Vendor Data] |

| Molecular Formula | C₂₀H₇Br₆NO₅ | [Vendor Data] |

| Molecular Weight | 820.7 g/mol | [Vendor Data] |

| Biochemical Name | 4-amino-3,5-dibromo-2-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | [Vendor Data] |

| Solubility | Soluble in DMSO | [Vendor Data] |

Biological Activity

This compound has been shown to inhibit the methyltransferase activity of human PRMT1 (hPRMT1) and the homologous bacterial enzyme, RmtA.

| Target | IC₅₀ | Reference |

| Human PRMT1 (hPRMT1) | 4.8 µM | [Vendor Data] |

| RmtA | 22 µM | [Vendor Data] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from standard assays used for characterizing PRMT1 inhibitors.

In Vitro Enzyme Inhibition Assay (Radioactive Method)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against PRMT1.

Materials:

-

Recombinant human PRMT1 enzyme

-

This compound (or other test inhibitor) dissolved in DMSO

-

Biotinylated histone H4 peptide substrate (e.g., Ac-SGRGKGGKGLGKGGAKRHRKV-GGK(Biotin))

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)

-

Streptavidin-coated plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

-

Reaction Mixture: In a microplate well, combine the assay buffer, a fixed concentration of recombinant PRMT1 enzyme (e.g., 5 nM), and the diluted this compound or DMSO (for control).

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for 15-30 minutes at room temperature to allow for binding.

-

Reaction Initiation: Initiate the methyltransferase reaction by adding the biotinylated histone H4 peptide substrate (e.g., 1 µM) and [³H]-SAM (e.g., 1 µCi).

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding a suitable quenching buffer (e.g., trichloroacetic acid).

-

Capture: Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unincorporated [³H]-SAM.

-

Detection: Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Assay for PRMT1 Activity (Western Blot)

This protocol outlines a method to assess the effect of this compound on the levels of asymmetrically dimethylated arginine (ADMA) in cellular proteins, a direct readout of PRMT1 activity.

Materials:

-

Cell line of interest (e.g., MCF7, a breast cancer cell line with high basal PRMT1 activity)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ADMA (asymmetric dimethylarginine), anti-PRMT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) or DMSO (vehicle control) for 24-72 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration and denature by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with anti-PRMT1 and loading control antibodies to ensure equal protein loading and to assess the effect of the inhibitor on PRMT1 protein levels.

-

Data Analysis: Quantify the band intensities of the ADMA-containing proteins and normalize them to the loading control. Compare the normalized ADMA levels in the inhibitor-treated samples to the vehicle control.

Signaling Pathways

PRMT1 is a key regulator of several signaling pathways critical for cell growth, proliferation, and survival. Inhibition of PRMT1 by this compound is expected to modulate these pathways.

PRMT1 in the Wnt/β-catenin Signaling Pathway

PRMT1 has a complex role in the Wnt/β-catenin pathway. It can methylate Axin, a key component of the β-catenin destruction complex. This methylation event can enhance the stability of Axin, thereby promoting the degradation of β-catenin and inhibiting Wnt signaling. Conversely, in some contexts, PRMT1 can also activate Wnt signaling.

PRMT1 in the p53 Signaling Pathway

PRMT1 can directly methylate the tumor suppressor protein p53. This methylation can impact p53's stability and its ability to regulate the transcription of target genes involved in cell cycle arrest and apoptosis. Inhibition of PRMT1 can therefore modulate the cellular response to stress signals that activate the p53 pathway.

References

An In-depth Technical Guide to PRMT1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 1 (PRMT1) is a pivotal enzyme in cellular regulation, and its dysregulation is implicated in numerous diseases, including cancer. This has led to the development of specific inhibitors, such as PRMT1-IN-1, as valuable tools for research and potential therapeutic agents. This technical guide provides a comprehensive overview of the core molecular and structural characteristics of this compound, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways it modulates.

Molecular and Structural Data of this compound

This compound is a potent inhibitor of PRMT1. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers working with this compound.

| Property | Value |

| Molecular Weight | 820.7 Da |

| Molecular Formula | C₂₀H₇Br₆NO₅ |

| IUPAC Name | 4-amino-3,5-dibromo-2-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid |

| CAS Number | 1025948-98-4 |

| Canonical SMILES | C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)O)Br)Br)Br)C4=C(C(=C(C=C4C(=O)O)Br)N)Br |

| Purity | >98% |

| Form | Solid |

| Solubility | Soluble in DMSO to 100 mM |

| Biological Description | PRMT1 inhibitor with IC₅₀ values of 4.8 µM for human PRMT1 (hPRMT1).[1] Docks in both binding sites of the histone arginine methyltransferase pocket.[1] |

Experimental Protocols

The following sections detail standardized experimental procedures for evaluating the inhibitory activity of this compound. These protocols are foundational for researchers aiming to characterize the efficacy and mechanism of this and other PRMT1 inhibitors.

In Vitro PRMT1 Inhibition Assay (Radioactive)

This assay quantitatively measures the inhibition of PRMT1 activity by monitoring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone peptide substrate.

Materials:

-

Recombinant human PRMT1

-

Biotinylated histone H4 peptide (e.g., ac-SGRGKGGKGLGKGGAKRHRKVGGK(Biotin))

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

This compound (or other test inhibitors)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 0.4 mM EDTA)

-

Stop Solution (e.g., 6X SDS Loading Buffer)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction plate, add the PRMT1 enzyme solution.

-

Add the this compound dilutions to the respective wells.

-

Incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes) at room temperature to allow for binding.

-

Initiate the methylation reaction by adding the biotinylated histone H4 peptide and [³H]-SAM.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Terminate the reaction by adding the stop solution.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the total protein by Coomassie staining.

-

For radioactivity measurement, the bands corresponding to the histone peptide can be excised and counted in a scintillation counter, or the reaction mixture can be spotted onto filter paper and washed to remove unincorporated [³H]-SAM before counting.

-

Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay for PRMT1 Activity

This method assesses the ability of this compound to inhibit PRMT1 activity within a cellular context by measuring the levels of a specific downstream epigenetic mark, the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a).

Materials:

-

Cell line with detectable levels of H4R3me2a (e.g., MCF7)

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-H4R3me2a, anti-total Histone H4 (as a loading control)

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

Western blot equipment and reagents

Procedure:

-

Culture the chosen cell line to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with the primary antibody against H4R3me2a.

-

Probe a parallel membrane or strip and re-probe the same membrane with an antibody against total Histone H4 as a loading control.

-

Incubate with the appropriate secondary antibody.

-

Detect the signal using a suitable detection reagent.

-

Quantify the band intensities and normalize the H4R3me2a signal to the total Histone H4 signal.

-

Analyze the dose-dependent decrease in H4R3me2a levels to confirm cellular target engagement of this compound.

Signaling Pathways Modulated by PRMT1 Inhibition

PRMT1 plays a crucial role in various signaling pathways that are often dysregulated in disease. Inhibition of PRMT1 with molecules like this compound can therefore have significant downstream effects on cellular processes.

EGFR and Wnt Signaling Pathways

In certain cancers, such as triple-negative breast cancer (TNBC), PRMT1 has been shown to regulate the epidermal growth factor receptor (EGFR) and Wnt signaling pathways.[2] PRMT1 depletion has been observed to decrease the expression of EGFR and inhibit the canonical Wnt pathway.[2]

Caption: PRMT1 inhibition by this compound downregulates EGFR and Wnt signaling, leading to decreased cell survival.

cGAS-STING Signaling Pathway

Recent studies have indicated that PRMT1 can negatively regulate the cGAS-STING pathway, a critical component of the innate immune response against tumors.[3] PRMT1-mediated methylation of cGAS can inhibit its activity. Therefore, inhibition of PRMT1 can enhance the anti-tumor immune response.[3]

Caption: Inhibition of PRMT1 by this compound enhances the cGAS-STING pathway, promoting anti-tumor immunity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial characterization of a potential PRMT1 inhibitor.

Caption: A streamlined workflow for the characterization of a PRMT1 inhibitor from in vitro validation to cellular and mechanistic studies.

References

- 1. abcam.com [abcam.com]

- 2. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PRMT1-cGAS-STING signaling pathway to enhance the anti-tumor therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of PRMT1 in Cancer Biology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Arginine Methyltransferase 1 (PRMT1) is the predominant type I protein arginine methyltransferase, responsible for the majority of asymmetric dimethylarginine (ADMA) modifications in mammalian cells.[1][2] Dysregulation of PRMT1 expression and activity is increasingly implicated in the initiation and progression of a wide array of human cancers.[3][4] Its multifaceted role in tumorigenesis is attributed to its ability to methylate a diverse range of histone and non-histone protein substrates, thereby influencing critical cellular processes including transcriptional regulation, DNA damage repair, signal transduction, and cell cycle control.[2][3][5] This technical guide provides an in-depth exploration of the core functions of PRMT1 in cancer biology, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing complex signaling pathways to support ongoing research and therapeutic development efforts.

PRMT1: A Key Regulator of Oncogenic Processes

PRMT1 is frequently overexpressed in various tumor tissues, and this overexpression often correlates with poor patient prognosis, positioning it as a promising therapeutic target.[3] Its oncogene-like properties stem from its integral role in regulating tumor cell proliferation, metastasis, and drug resistance.[3]

Transcriptional Regulation

PRMT1-mediated methylation of histone H4 at arginine 3 (H4R3me2a) is a key epigenetic mark associated with transcriptional activation.[6][7] This modification is crucial for the expression of several oncogenes. For instance, in breast cancer, PRMT1-mediated H4R3me2a at the ZEB1 promoter facilitates the transcription of ZEB1, a key driver of the epithelial-mesenchymal transition (EMT).[3][7] Similarly, in esophageal squamous cell carcinoma, this histone mark helps maintain the stem cell characteristics of cancer cells.[3]

Beyond histones, PRMT1 also methylates and regulates the activity of various transcription factors. It can inhibit the transcriptional activity of the tumor suppressor p53 through multi-region methylation, thereby preventing apoptosis and senescence in breast cancer cells.[3][8] Conversely, it can enhance the transcriptional activity of oncoproteins like Gli1 in the Hedgehog signaling pathway.[3]

DNA Damage Response (DDR)

PRMT1 plays a critical role in the DNA damage response, a pathway often exploited by cancer cells to survive genotoxic stress from chemotherapy and radiation.[9][10] It methylates several key DDR proteins, including MRE11, BRCA1, and 53BP1.[10] Methylation of MRE11 is required for the intra-S-phase DNA damage checkpoint, and its inhibition leads to defects in this checkpoint.[11] In response to radiation-induced damage in breast cancer cells, PRMT1 activity is enhanced, leading to the methylation of BRCA1, which then translocates to the nucleus to upregulate the anti-apoptotic protein BCL2.[3] This contributes to radioresistance.[12] Pharmacological inhibition of PRMT1 has been shown to downregulate key genes in the DNA repair and homologous recombination pathways, including BRCA1, BRCA2, and RAD51, thereby sensitizing cancer cells to DNA damaging agents.[9]

Signal Transduction

PRMT1 is deeply integrated into major signaling pathways that drive cancer progression.

-

EGFR Signaling: In colorectal and triple-negative breast cancer cells, PRMT1 can methylate the Epidermal Growth Factor Receptor (EGFR), leading to its activation and subsequent downstream signaling through pathways like Akt, ERK, and STAT3.[7][13] This can promote cancer cell growth and confer resistance to treatments like cetuximab.[3] PRMT1 also enhances EGFR transcription by depositing the H4R3me2a mark on its promoter.[7][13]

-

Wnt/β-catenin Signaling: PRMT1 can either activate or inhibit the Wnt pathway depending on the cellular context.[13] In esophageal and gastric cancers, PRMT1 overexpression activates the Wnt/β-catenin pathway, promoting tumor cell proliferation and migration.[3][6]

-

Other Pathways: PRMT1 has been shown to interact with and modulate other critical pathways, including the Hippo, Hedgehog, and JAK/STAT3 signaling cascades, further highlighting its central role in cancer cell biology.[3][6]

Cell Cycle, Proliferation, and Apoptosis

By influencing the aforementioned processes, PRMT1 directly impacts cell proliferation and survival. It promotes cell cycle progression from the G1 to S phase in glioma cells.[3] PRMT1 can also promote the growth of cancer cells by methylating and activating Aurora Kinase B (AURKB) through its interaction with INCENP, a key component of the chromosomal passenger complex essential for mitosis.[3][14]

Conversely, inhibition or downregulation of PRMT1 can induce apoptosis.[15] For example, in nasopharyngeal carcinoma, PRMT1 inhibits apoptosis by promoting the expression of RRM2.[3] In some contexts, PRMT1 can also promote apoptosis, such as by methylating ATF4 in a BTG1-dependent manner in leukemia.[3]

Quantitative Data on PRMT1 Function in Cancer

The following tables summarize key quantitative findings related to PRMT1's role in cancer, providing a basis for comparison and further investigation.

| Cancer Type | PRMT1 Expression Status | Correlation with Prognosis | Reference |

| Breast Cancer | Significantly elevated in tumor tissues compared to normal adjacent tissues.[8] | High expression is associated with decreased relapse-free survival, particularly in luminal tumors.[7][8] | [7][8] |

| Colon Cancer | Overexpressed. | Associated with poor prognosis. | [15] |

| Glioblastoma | Overexpressed in glioma tissue and cell lines compared to normal brain tissue. | Not specified. | [3] |

| Pancreatic Cancer | Upregulated. | Associated with poor prognosis. | [3][16] |

| Hepatocellular Carcinoma | Higher in carcinoma tissues than normal liver tissues. | Higher expression correlates with poor survival. | [17] |

| Lung Adenocarcinoma | Heightened expression. | Associated with immunosuppressive microenvironments and can serve as a prognostic biomarker. | [18] |

Table 1: PRMT1 Expression and Prognostic Significance in Various Cancers.

| Inhibitor | Target | Cancer Type(s) | IC50 / Efficacy | Clinical Trial Status (if applicable) | Reference |

| GSK3368715 | PRMT1 | Solid tumors, Diffuse large B-cell lymphoma | Potent inhibition (IC50 = 3.1 nM). | Phase I trial was halted due to benefit-risk profile.[19] | [6][19] |

| CTS2190 | PRMT1 | Advanced/metastatic solid tumors (NSCLC, mCRPC, etc.) | Demonstrated tumor growth inhibition and regression. In PD-(L)1 resistant NSCLC, ORR was 28.6% and DCR was 71.4%. | Phase I/II ongoing (NCT06224387).[20] | [20][21] |

| MS023 | Type I PRMTs | Ovarian Cancer | Increases cytotoxicity of cisplatin. | Preclinical. | [10] |

| Peptoid-based inhibitor | PRMT1 | Breast and Colon Cancer | Induces apoptosis and autophagy in cancer cell lines. | Preclinical. | [22] |

Table 2: Summary of PRMT1 Inhibitors and their Efficacy.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of PRMT1 function. Below are outlines of standard protocols used in PRMT1 research.

Western Blotting for PRMT1 and Methylated Substrates

This technique is used to detect and quantify the levels of PRMT1 protein and its asymmetrically dimethylated substrates.

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-50 µg of protein lysate on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PRMT1 or a pan-ADMA antibody overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the association of PRMT1 or specific histone marks (like H4R3me2a) with particular gene promoters.

-

Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for PRMT1 or H4R3me2a overnight at 4°C. Use IgG as a negative control.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column.

-

qPCR Analysis: Quantify the amount of precipitated DNA for a specific gene promoter using quantitative PCR (qPCR) with primers flanking the region of interest.

In Vitro Methyltransferase Assay

This assay directly measures the enzymatic activity of PRMT1 on a specific substrate.

-

Reaction Mixture: Prepare a reaction mixture containing recombinant PRMT1, a recombinant protein substrate (e.g., GST-GAR), and the methyl donor S-adenosyl-L-[methyl-³H]-methionine in a methylase activity buffer.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

SDS-PAGE: Stop the reaction by adding SDS loading buffer and separate the proteins on an SDS-PAGE gel.

-

Detection: Visualize the methylated substrate by fluorography or transfer to a PVDF membrane for autoradiography.

Cell Viability and Proliferation Assays (e.g., MTT, Colony Formation)

These assays are used to assess the effect of PRMT1 inhibition or knockdown on cancer cell growth and survival.

-

MTT Assay:

-

Seed cells in a 96-well plate and treat with a PRMT1 inhibitor or transfect with siRNA.

-

After the desired treatment period (e.g., 72-144 hours), add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.[23]

-

-

Colony Formation Assay:

-

Seed a low density of cells in a 6-well plate.

-

Treat with a PRMT1 inhibitor or siRNA.

-

Allow the cells to grow for 1-2 weeks until visible colonies form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies.[23]

-

Visualizing PRMT1's Role in Cancer

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and functional relationships involving PRMT1 in cancer biology.

Caption: PRMT1 activates EGFR signaling via direct methylation and transcriptional upregulation.

Caption: PRMT1's role in the DNA Damage Response (DDR) and the effect of its inhibition.

Caption: PRMT1 promotes EMT by regulating key transcription factors like Twist1 and ZEB1.

Conclusion and Future Directions

PRMT1 is undeniably a central player in cancer biology, with its influence spanning across the core hallmarks of cancer. Its role as a transcriptional co-activator, a critical component of the DNA damage response, and a modulator of oncogenic signaling pathways makes it a high-value target for therapeutic intervention. The development of specific PRMT1 inhibitors, such as CTS2190, and their entry into clinical trials, marks a significant step forward.[20][21]

Future research should focus on several key areas:

-

Biomarker Discovery: Identifying reliable biomarkers to predict which patient populations will respond best to PRMT1-targeted therapies.

-

Combination Therapies: Exploring the synergistic effects of PRMT1 inhibitors with existing treatments, including chemotherapy, radiotherapy, and immunotherapy, is a promising avenue.[13][23]

-

Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to PRMT1 inhibitors to develop strategies to overcome them.

-

Substrate-Specific Inhibition: Designing inhibitors that can selectively block the methylation of specific oncogenic substrates of PRMT1 could offer a more targeted and less toxic therapeutic approach.

A deeper understanding of the intricate network of PRMT1-mediated events will continue to fuel the development of novel and effective anti-cancer strategies, ultimately aiming to improve patient outcomes.

References

- 1. Naturally occurring cancer-associated mutations disrupt oligomerization and activity of protein arginine methyltransferase 1 (PRMT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PRMT1 in human neoplasm: cancer biology and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT1 in human neoplasm: cancer biology and potential therapeutic target [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Arginine Methyltransferase PRMT1 Regulates p53 Activity in Breast Cancer [mdpi.com]

- 9. PRMT1 and PRMT5: on the road of homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Arginine methylation of MRE11 by PRMT1 is required for DNA damage checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PRMT1-dependent methylation of BRCA1 contributes to the epigenetic defense of breast cancer cells against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. PRMT1 promotes mitosis of cancer cells through arginine methylation of INCENP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Downregulation of PRMT1, a histone arginine methyltransferase, by sodium propionate induces cell apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Protein arginine methyltransferase 1 promotes epithelial-mesenchymal transition via TGF-β1/Smad pathway in hepatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening [frontiersin.org]

- 20. ascopubs.org [ascopubs.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. A peptoid-based inhibitor of protein arginine methyltransferase 1 (PRMT1) induces apoptosis and autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Transcription: An In-depth Guide to PRMT1's Role in Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 1 (PRMT1) stands as a pivotal enzyme in the epigenetic regulation of gene transcription. As the primary catalyst for asymmetric dimethylation of arginine residues on both histone and non-histone proteins, PRMT1 orchestrates a complex network of molecular events that profoundly influence cellular processes. Dysregulation of PRMT1 activity is increasingly implicated in a spectrum of diseases, most notably cancer, positioning it as a compelling therapeutic target. This technical guide provides a comprehensive exploration of the multifaceted roles of PRMT1 in gene transcription, offering detailed insights into its mechanisms of action, key molecular interactions, and its function within critical signaling pathways. We present a consolidation of quantitative data to facilitate comparative analysis, detailed experimental protocols for key research methodologies, and visual representations of complex biological processes to empower researchers and drug development professionals in their pursuit of novel therapeutic strategies targeting PRMT1.

Core Mechanisms of PRMT1 in Transcriptional Regulation

PRMT1 employs a dual strategy to exert its influence over gene expression: the post-translational modification of histone proteins, which directly alters chromatin structure, and the methylation of transcription factors and co-regulators, which modulates their activity and protein-protein interactions.

Histone Modification: The H4R3me2a Hallmark

The most well-characterized function of PRMT1 in chromatin modification is the asymmetric dimethylation of arginine 3 on histone H4 (H4R3me2a).[1][2][3] This epigenetic mark is predominantly associated with transcriptionally active chromatin.[2][4] The presence of H4R3me2a creates a binding site for various effector proteins containing Tudor domains, which in turn recruit additional components of the transcriptional machinery.[5]

One critical consequence of H4R3 methylation is its interplay with other histone modifications. For instance, the methylation of H4R3 by PRMT1 can facilitate the subsequent acetylation of histone H4 tails by acetyltransferases like p300, a modification that further promotes a transcriptionally permissive chromatin state.[5][6] This synergistic relationship highlights a key mechanism by which PRMT1 initiates and sustains gene activation.

Regulation of Transcription Factors and Co-regulators

Beyond histones, PRMT1 targets a diverse array of non-histone proteins integral to the transcriptional process. By methylating these factors, PRMT1 can influence their stability, subcellular localization, DNA-binding affinity, and interactions with other proteins.

-

Enhancing DNA Binding: PRMT1-mediated methylation can increase the affinity of transcription factors for their cognate DNA sequences. For example, methylation of the orphan nuclear receptor HNF4 enhances its DNA-binding capacity.[7]

-

Modulating Protein Stability and Activity: Methylation by PRMT1 can alter the stability of transcription factors, thereby influencing the duration of their transcriptional output.[1] For instance, PRMT1 methylates the progesterone receptor (PR), which reduces its stability and accelerates its recycling, ultimately enhancing its transcriptional activity.[8]

-

Co-activator Function: PRMT1 frequently functions as a transcriptional co-activator, recruited to gene promoters by interacting with DNA-bound transcription factors.[4][7] It has been identified as a co-activator for a range of transcription factors, including nuclear hormone receptors like the estrogen receptor alpha (ERα) and p53.[1][7][8]

Quantitative Insights into PRMT1 Function

To provide a clearer understanding of the enzymatic activity and transcriptional impact of PRMT1, the following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of Human PRMT1 for Various Substrates

| Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| S-adenosyl-L-methionine (SAM) | ~low μM | ~0.5 | - | [9] |

| Histone H4 | ~low μM | ~0.5 | 3.68 x 105 | [9] |

| AcH4-21 peptide | - | - | 1.10 x 105 | [9] |

Note: Kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.

Table 2: Impact of PRMT1 Depletion on Target Gene Expression in Breast Cancer Cells

| Gene | Function | Fold Change (siPRMT1 vs. Control) | Cell Line | Reference |

| AXIN2 | Wnt signaling pathway inhibitor | Decreased | MDA-MB-468 | [10] |

| APCDD1 | Wnt signaling pathway inhibitor | Decreased | MDA-MB-468 | [10] |

| NKD1 | Wnt signaling pathway inhibitor | Decreased | MDA-MB-468 | [10] |

| LRP5 | Wnt co-receptor | Decreased | MDA-MB-468 | [10] |

| PORCN | Wnt signaling pathway component | Decreased | MDA-MB-468 | [10] |

| EGFR | Growth factor receptor | Decreased | MDA-MB-468 | [11] |

PRMT1 in Cellular Signaling Pathways

PRMT1 is intricately involved in several key signaling pathways that are crucial for cell proliferation, differentiation, and survival. Its ability to modulate the activity of key signaling components underscores its importance in cellular homeostasis and disease.

Estrogen Receptor Signaling

PRMT1 plays a significant role in both the genomic and non-genomic actions of the estrogen receptor alpha (ERα).[1] In the classical genomic pathway, PRMT1 acts as a co-activator, enhancing ERα-mediated transcription. In the non-genomic pathway, PRMT1 methylates ERα in the cytoplasm, which is essential for its interaction with signaling molecules like PI3K and Src, leading to the activation of downstream pro-survival pathways.[1][7]

Wnt/β-catenin Signaling

PRMT1 has been shown to be a positive regulator of the canonical Wnt/β-catenin signaling pathway.[10][12] Depletion of PRMT1 leads to a decrease in the expression of Wnt target genes such as AXIN2, APCDD1, and NKD1.[10] Mechanistically, PRMT1 can be recruited to the promoters of key Wnt pathway components, such as LRP5 and PORCN, to regulate their expression.[10]

NF-κB Signaling

The role of PRMT1 in the NF-κB signaling pathway is complex, with reports suggesting both co-activator and co-repressor functions. Some studies indicate that PRMT1 can act as a co-activator for NF-κB.[13] Conversely, other research has shown that PRMT1-mediated methylation of the RelA/p65 subunit of NF-κB at arginine 30 can inhibit its DNA binding and transcriptional activity, thereby acting as a repressive mark to modulate the TNFα/NF-κB response.[12][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of PRMT1 function. Below are protocols for key experiments used to study the role of PRMT1 in gene transcription.

In Vitro PRMT1 Methylation Assay (Radioactive)

This assay directly measures the enzymatic activity of PRMT1 on a given substrate.

Materials:

-

Purified recombinant PRMT1

-

Purified substrate protein (e.g., histone H4, or a specific transcription factor)

-

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

-

Methylation buffer (e.g., 50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl2, 1 mM β-mercaptoethanol, 100 mM sucrose)[15]

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Scintillation fluid and counter

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:

-

Purified substrate (1-5 µg)

-

Purified PRMT1 (0.1-0.5 µg)

-

4 µL of 5x Methylation Buffer

-

1 µCi of [3H]-SAM

-

Nuclease-free water to a final volume of 20 µL

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Allow the membrane to dry completely.

-

Expose the membrane to X-ray film or a phosphorimager screen to detect the radiolabeled methylated substrate.

-

Alternatively, the corresponding band can be excised from the gel or membrane and the radioactivity quantified using a scintillation counter.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if PRMT1 is physically associated with specific DNA sequences in the genome, such as the promoters of target genes.

Materials:

-

Cells grown to 80-90% confluency

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, protease inhibitors)

-

Dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

-

Anti-PRMT1 antibody

-

Normal IgG (as a negative control)

-

Protein A/G agarose or magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (e.g., 1% SDS, 0.1 M NaHCO3)

-

NaCl (5 M)

-

RNase A

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the promoter of interest and a negative control region

Procedure:

-

Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes to quench the formaldehyde.

-

Cell Lysis: Wash cells with ice-cold PBS, then lyse the cells in lysis buffer.

-

Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Dilute the sheared chromatin with dilution buffer.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with anti-PRMT1 antibody or normal IgG overnight at 4°C with rotation.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Analysis: Use the purified DNA as a template for qPCR with primers specific to the target gene promoter to quantify the enrichment of PRMT1 at that locus.

References

- 1. researchgate.net [researchgate.net]

- 2. epigentek.com [epigentek.com]

- 3. A Transient Kinetic Analysis of PRMT1 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PRMT1 promotes the proliferation and metastasis of gastric cancer cells by recruiting MLXIP for the transcriptional activation of the β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdanderson.org [mdanderson.org]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. Protein Arginine Methyltransferase 1: Positively Charged Residues in Substrate Peptides Distal to the Site of Methylation Are Important for Substrate Binding and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structure, Activity, and Function of PRMT1 [mdpi.com]

- 14. Asymmetric arginine dimethylation of RelA provides a repressive mark to modulate TNFα/NF-κB response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

MS023: A Technical Guide for a Potent and Selective Chemical Probe of Type I Protein Arginine Methyltransferases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 1 (PRMT1) is a pivotal enzyme in cellular regulation, responsible for the majority of asymmetric arginine methylation, a post-translational modification crucial for a myriad of biological processes.[1] Dysregulation of PRMT1 activity has been implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention and biological investigation. This technical guide provides an in-depth overview of MS023, a potent, selective, and cell-active chemical probe for human type I PRMTs, with a significant focus on its utility in studying PRMT1.[1][2][3] This document will detail its biochemical and cellular properties, provide experimental methodologies for its use, and explore its application in dissecting PRMT1-mediated signaling pathways. A structurally similar but inactive analog, MS094, is available as a negative control for rigorous chemical biology studies.[1]

Biochemical and Cellular Activity of MS023

MS023 is a potent inhibitor of several type I PRMTs. Its inhibitory activity has been characterized through various biochemical and cellular assays, providing a clear profile of its potency and selectivity.

Biochemical Potency

MS023 demonstrates nanomolar potency against a range of type I PRMTs in biochemical assays. The half-maximal inhibitory concentrations (IC50) have been determined using scintillation proximity assays.[3][4]

| Target | IC50 (nM) |

| PRMT1 | 30 [2][5] |

| PRMT3 | 119[2][5] |

| PRMT4 (CARM1) | 83[2][5] |

| PRMT6 | 4[2][5] |

| PRMT8 | 5[2][5] |

| Table 1: Biochemical IC50 values of MS023 against Type I PRMTs. |

Cellular Activity

MS023 effectively engages and inhibits PRMT1 in cellular contexts. A key biomarker for PRMT1 activity in cells is the asymmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2a).[1] Treatment of cells with MS023 leads to a potent and concentration-dependent reduction in this mark.

| Cell Line | Target Mark | Cellular IC50 (nM) | Assay |

| MCF7 | H4R3me2a (PRMT1) | 9 ± 0.2 | Western Blot[1] |

| HEK293 (PRMT6 OE) | H3R2me2a (PRMT6) | 56 ± 7 | Western Blot[1] |

| Table 2: Cellular IC50 values of MS023 for inhibiting PRMT1 and PRMT6 activity. |

Furthermore, MS023 treatment leads to a global reduction in asymmetric dimethylarginine (ADMA) levels, with a concurrent increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) levels in cells, demonstrating its on-target effect on arginine methylation pathways.[1]

Selectivity Profile

A critical aspect of a chemical probe is its selectivity. MS023 has been profiled against a broad panel of epigenetic regulators and has been found to be highly selective for type I PRMTs.

| Target Class | Activity |

| Type II PRMTs (e.g., PRMT5) | Inactive[1] |

| Type III PRMTs (e.g., PRMT7) | Inactive[1] |

| Protein Lysine Methyltransferases (25 targets) | Inactive (at 10 µM)[1] |

| DNA Methyltransferases | Inactive (at 10 µM)[1] |

| Histone Lysine Demethylases (3 targets) | Inactive (at 10 µM)[1] |

| Methyllysine/methylarginine Reader Proteins (9 targets) | No binding activity (up to 10 µM)[6] |

| Table 3: Selectivity profile of MS023 against other epigenetic regulators. |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing MS023 to probe PRMT1 function.

Western Blot for Cellular H4R3me2a Inhibition

This protocol is designed to assess the cellular potency of MS023 by measuring the reduction of the PRMT1-specific H4R3me2a mark.

1. Cell Culture and Treatment:

-

Seed MCF7 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a dose-response range of MS023 (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for 48 hours. Include the inactive analog MS094 as a negative control.[7]

2. Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]

-

Incubate the membrane with a primary antibody against H4R3me2a (e.g., 1:1000 dilution) overnight at 4°C.

-

As a loading control, also probe for total Histone H4 (e.g., 1:2000 dilution).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[9]

-

Wash the membrane three times with TBST.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

4. Data Analysis:

-

Quantify the band intensities for H4R3me2a and total Histone H4.

-

Normalize the H4R3me2a signal to the total Histone H4 signal.

-

Plot the normalized H4R3me2a levels against the log of the MS023 concentration and fit a dose-response curve to determine the cellular IC50.

In Vivo Xenograft Study

This protocol outlines a general workflow to assess the anti-tumor efficacy of MS023 in a xenograft mouse model.

1. Cell Line Xenograft Establishment:

-

Subcutaneously inject a suitable cancer cell line (e.g., H82 SCLC cells) into the flank of immunodeficient mice.[11]

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

2. Dosing and Monitoring:

-

Randomize mice into treatment and vehicle control groups.

-

Administer MS023 (e.g., 80 mg/kg, intraperitoneally, daily) or vehicle control.[11]

-

Monitor tumor volume and body weight regularly (e.g., twice weekly).

3. Endpoint and Tissue Analysis:

-

Euthanize mice when tumors reach a predetermined endpoint volume or at the end of the study.

-

Excise tumors for pharmacodynamic analysis.

-

Prepare tumor lysates and perform western blotting for ADMA marks to confirm target engagement.[12]

Probing Signaling Pathways with MS023

MS023 has been instrumental in elucidating the role of PRMT1 in various signaling pathways, particularly in the context of cancer.

DNA Damage and RNA Splicing in Small Cell Lung Cancer (SCLC)

In SCLC, MS023 has been shown to synergize with DNA damaging agents like cisplatin and etoposide.[11] Mechanistic studies revealed that MS023 impairs RNA splicing, leading to the formation of DNA:RNA hybrids and subsequent DNA double-strand breaks.[11][13] This highlights a critical role for PRMT1 in maintaining genomic integrity through the regulation of RNA metabolism.

References

- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Probe MS023 | Chemical Probes Portal [chemicalprobes.org]

- 7. MS023 | Structural Genomics Consortium [thesgc.org]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

PRMT1-IN-1: A Technical Guide for the Study of Arginine Methylation